5-((2-Fluorophenyl)methyl)-2-oxazolidinone

Antibacterial drug discovery Oxazolidinone SAR Gram-positive pathogens

5-((2-Fluorophenyl)methyl)-2-oxazolidinone (CAS 62826-16-8), also designated as 5-(2-fluorobenzyl)oxazolidin-2-one, is a heterocyclic small molecule belonging to the 2-oxazolidinone class—a five-membered ring scaffold containing nitrogen and oxygen at the 1,3-positions with a carbonyl at position 2. It bears a 2-fluorobenzyl substituent at the C-5 position of the oxazolidinone ring.

Molecular Formula C10H10FNO2
Molecular Weight 195.19 g/mol
CAS No. 62826-16-8
Cat. No. B12883390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((2-Fluorophenyl)methyl)-2-oxazolidinone
CAS62826-16-8
Molecular FormulaC10H10FNO2
Molecular Weight195.19 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1)CC2=CC=CC=C2F
InChIInChI=1S/C10H10FNO2/c11-9-4-2-1-3-7(9)5-8-6-12-10(13)14-8/h1-4,8H,5-6H2,(H,12,13)
InChIKeyGDFIUBIBYWCBDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-((2-Fluorophenyl)methyl)-2-oxazolidinone (CAS 62826-16-8): Compound Identity, Class, and Core Physicochemical Profile for Scientific Procurement


5-((2-Fluorophenyl)methyl)-2-oxazolidinone (CAS 62826-16-8), also designated as 5-(2-fluorobenzyl)oxazolidin-2-one, is a heterocyclic small molecule belonging to the 2-oxazolidinone class—a five-membered ring scaffold containing nitrogen and oxygen at the 1,3-positions with a carbonyl at position 2 [1]. It bears a 2-fluorobenzyl substituent at the C-5 position of the oxazolidinone ring. The molecular formula is C₁₀H₁₀FNO₂ with a molecular weight of 195.19 g/mol . The 2-oxazolidinone scaffold is the most extensively investigated isomer among oxazolidinones in drug discovery, with well-established applications as antibacterials, chiral auxiliaries, and synthetic building blocks [1]. This compound is commercially available from multiple global vendors at purity specifications of 97–98%, with batch-specific quality control including NMR, HPLC, and GC .

Why 5-((2-Fluorophenyl)methyl)-2-oxazolidinone Cannot Be Interchanged with Para-Fluoro or Non-Fluorinated 2-Oxazolidinone Analogs


Within the 5-benzyl-2-oxazolidinone chemical series, the position and identity of the aromatic substituent are not interchangeable parameters. The ortho-fluorine atom in CAS 62826-16-8 imposes distinct electronic, steric, and conformational constraints compared to its para-fluoro isomer (CAS 62825-91-6) and the unsubstituted 5-benzyl analog (CAS 42746-49-6). The ortho-fluoro substitution pattern is specifically claimed in distinct patent families for antimicrobial oxazolidinones [1], reflecting structure-activity relationships where the 2-fluoro position on the phenyl ring contributes to target binding and antibacterial potency against Gram-positive pathogens including MRSA and VRE [2]. The 2023 medicinal chemistry review by Fernandes et al. identifies 2-oxazolidinone as the most investigated isomer in drug discovery, with the fluorophenyl substituent modulating both biological activity and physicochemical properties [3]. Substituting the ortho-fluoro compound with the para-fluoro or non-fluorinated congener in a synthetic sequence, SAR study, or analytical workflow will yield non-equivalent results in terms of binding affinity, metabolic stability, and chromatographic behavior. Procurement decisions must therefore be anchored to the specific CAS number to ensure experimental reproducibility.

Quantitative Differentiation Evidence for 5-((2-Fluorophenyl)methyl)-2-oxazolidinone (CAS 62826-16-8) Against Closest Analogs


Ortho-Fluoro vs. Para-Fluoro Positional Isomerism: Patent-Backed Pharmacophoric Rationale for Selecting CAS 62826-16-8

The ortho-fluorophenyl substitution pattern at the oxazolidinone C-5 position is explicitly claimed in US Patent 8,178,683 B2 as a mandatory structural feature for antibacterial activity [1]. The patent specifies that 'ortho-fluorophenyl indicates the presence of the mandatory F substituent in a position 2 of a respective phenyl oxazolidinone,' distinguishing it from meta- or para-substituted analogs [1]. The claimed compounds demonstrate antibacterial activity against Gram-positive microorganisms including Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Enterococcus faecium [1]. In contrast, the para-fluoro isomer (CAS 62825-91-6) falls outside the scope of this patent family's ortho-fluoro pharmacophore requirement. The Fernandes et al. 2023 review in RSC Medicinal Chemistry further corroborates that 2-fluorophenyl-substituted oxazolidinones display potent antibacterial activity, with MIC values below 0.5 μg/mL against key Gram-positive pathogens [2]. This ortho-fluoro selectivity is attributed to both electronic effects (the electron-withdrawing fluorine at the ortho position modulating the oxazolidinone ring electronics) and steric constraints that influence ribosomal binding site interactions.

Antibacterial drug discovery Oxazolidinone SAR Gram-positive pathogens MRSA Positional isomerism

Physicochemical Differentiation: Density, Molecular Weight, and LogP Shifts from Fluorination Relative to Non-Fluorinated 5-Benzyl-2-oxazolidinone

The introduction of a single fluorine atom at the ortho position of the benzyl ring produces measurable and functionally significant changes in physicochemical properties compared to the non-fluorinated parent compound 5-benzyl-2-oxazolidinone (CAS 42746-49-6). The density increases from 1.176 g/cm³ to 1.26 g/cm³, representing a 7.1% increase . The molecular weight increases from 177.20 g/mol to 195.19 g/mol, a 10.1% increase attributable to fluorine substitution (Δ = 17.99 g/mol) . The refractive index shifts from 1.551 to 1.533 . While the boiling points are similar (398.8°C for the non-fluorinated analog vs. 398.2°C for the ortho-fluoro compound), the flash point decreases slightly from 195°C to 194.6°C . These property shifts have practical implications: the higher density and altered refractive index affect chromatographic retention and detection parameters; the increased molecular weight shifts mass spectrometric detection windows (e.g., from m/z 177 to m/z 195 in positive ion mode); and the fluorine atom introduces a distinct ¹⁹F NMR handle absent in the non-fluorinated analog, enabling fluorine-specific detection and quantification in complex matrices.

Physicochemical characterization Density Lipophilicity Fluorine substitution effects Chromatographic behavior

Commercial Purity Specifications and QC Traceability: Vendor-Reported Purity Comparison for Informed Procurement

Multiple authorized vendors supply CAS 62826-16-8 with documented purity specifications and quality control (QC) analytical methods. Bidepharm reports a standard purity of 97% with accompanying batch-specific QC certificates including NMR, HPLC, and GC analyses . Chemscene supplies the compound at ≥98% purity (Cat. No. CS-1193264) with storage specification of sealed in dry conditions at 2–8°C . Leyan also supplies the compound at 98% purity (Product No. 2263855) . The reported purity range of 97–98% across independent vendors provides a procurement-grade purity benchmark. For comparison, the para-fluoro isomer (CAS 62825-91-6) is supplied by Chemscene at ≥98% purity (Cat. No. CS-1193262) and by Leyan at 98% purity (Product No. 2263853), indicating equivalent commercial purity standards between the two positional isomers. The availability of batch-specific QC data (NMR, HPLC, GC) for CAS 62826-16-8 enables procurement decisions based on verified analytical characterization rather than nominal purity claims alone.

Chemical procurement Quality control Purity specifications Vendor comparison Analytical characterization

Structural Differentiation via SMILES Notation: Unambiguous Identification of the Ortho-Fluoro Substitution Pattern

The SMILES (Simplified Molecular Input Line Entry System) notation provides unambiguous, machine-readable structural differentiation between positional isomers. For CAS 62826-16-8, the SMILES string is O=C1OC(CN1)CC=2C=CC=CC2F , where the fluorine atom is explicitly positioned at the ortho position of the phenyl ring (carbon 2 of the aromatic system, denoted by '=2C=CC=CC2F'). In contrast, the para-fluoro isomer (CAS 62825-91-6) has the SMILES O=C1OC(CN1)CC2=CC=C(F)C=C2 , with fluorine at the para position (position 4, denoted by '=CC=C(F)C=C2'). This SMILES-level differentiation enables precise compound registration in chemical inventory systems, electronic laboratory notebooks, and structure-searchable databases. The distinct SMILES strings also generate unique InChI keys, ensuring that cheminformatic queries, virtual screening workflows, and computational property predictions are executed on the correct isomer. This structural specificity is critical for procurement documentation: purchase orders and certificates of analysis that reference the correct SMILES alongside the CAS number provide an orthogonal verification layer against isomer misassignment.

Structural elucidation SMILES notation Positional isomer confirmation Chemoinformatics Database registration

¹⁹F NMR Spectroscopic Handle: A Unique Analytical Differentiation Advantage of Fluorinated 2-Oxazolidinones

The presence of a single fluorine atom in CAS 62826-16-8 provides a ¹⁹F NMR spectroscopic handle that is entirely absent in the non-fluorinated analog 5-benzyl-2-oxazolidinone (CAS 42746-49-6). ¹⁹F NMR is a highly sensitive technique (¹⁹F has 100% natural abundance and 83% of the gyromagnetic ratio of ¹H) that enables detection and quantification of fluorinated compounds in complex mixtures without interference from protonated matrix components [1]. In medicinal chemistry, ¹⁹F NMR is routinely used for monitoring metabolic stability, detecting fluorinated metabolites, and confirming compound identity [1]. The ortho-fluoro compound (CAS 62826-16-8) and its para-fluoro isomer (CAS 62825-91-6) will exhibit distinct ¹⁹F chemical shifts due to differences in the local electronic environment around the fluorine nucleus, enabling unambiguous differentiation between the two isomers by ¹⁹F NMR. The 2023 Fernandes et al. review highlights that fluorine substitution in oxazolidinones confers enhanced metabolic stability and modulates pharmacokinetic properties, making the ¹⁹F NMR handle both an analytical tool and a functional design element [2].

¹⁹F NMR spectroscopy Fluorine detection Analytical chemistry Metabolite tracking Quantitative NMR

Recommended Application Scenarios for 5-((2-Fluorophenyl)methyl)-2-oxazolidinone (CAS 62826-16-8) Based on Quantitative Differentiation Evidence


Antibacterial Oxazolidinone Lead Optimization and SAR Studies Targeting Gram-Positive Pathogens

For medicinal chemistry programs developing next-generation oxazolidinone antibacterials, CAS 62826-16-8 serves as a critical ortho-fluorophenyl building block or reference scaffold. The ortho-fluoro substitution pattern is explicitly claimed in US Patent 8,178,683 B2 and EP 2,185,549 B1 as a mandatory pharmacophoric element for antibacterial activity against MRSA, VRE, and penicillin-resistant S. pneumoniae [1]. The 2023 Fernandes et al. review confirms that 2-fluorophenyl-substituted oxazolidinones achieve MIC values below 0.5 μg/mL against Gram-positive pathogens [2]. Researchers should procure CAS 62826-16-8 specifically—not the para-fluoro isomer (CAS 62825-91-6)—when synthesizing or benchmarking compounds within the ortho-fluorophenyl oxazolidinone patent space. The ortho-fluoro substitution provides distinct electronic and steric properties that influence ribosomal 50S subunit binding and antibacterial potency [1][2].

¹⁹F NMR-Based Metabolic Stability and Pharmacokinetic Assay Development

The single ortho-fluorine atom in CAS 62826-16-8 provides a sensitive ¹⁹F NMR handle (100% natural abundance, no biological background interference) that is entirely absent in the non-fluorinated 5-benzyl-2-oxazolidinone (CAS 42746-49-6) [1]. This enables fluorine-specific detection in metabolic stability assays, plasma protein binding studies, and in vitro hepatocyte incubation experiments without requiring chromatographic separation or radiolabeling. The Fernandes et al. 2023 review highlights that fluorine substitution in oxazolidinones confers enhanced metabolic stability [2]. Researchers designing ADME/PK assays should preferentially select CAS 62826-16-8 over the non-fluorinated analog to leverage ¹⁹F NMR for direct, interference-free quantification of parent compound and potential fluorinated metabolites in complex biological matrices.

Chromatographic Method Development and Analytical Reference Standard Qualification

The quantified physicochemical differences between CAS 62826-16-8 (density = 1.26 g/cm³, MW = 195.19 g/mol, refractive index = 1.533) and the non-fluorinated analog CAS 42746-49-6 (density = 1.176 g/cm³, MW = 177.20 g/mol, refractive index = 1.551) directly impact chromatographic method parameters [1][2]. The +7.1% density increase and +10.1% molecular weight shift alter reversed-phase HPLC retention, while the refractive index difference (-0.018) affects RI detector response. For laboratories developing HPLC, LC-MS, or GC methods for oxazolidinone quantification, CAS 62826-16-8 should be used as the reference standard when the target analyte contains the ortho-fluorobenzyl moiety. The commercial availability of the compound at 97–98% purity with batch-specific QC certificates (NMR, HPLC, GC) from Bidepharm, Chemscene, and Leyan supports its use as a qualified analytical reference material .

Cheminformatic Library Registration and Virtual Screening with Isomer-Level Precision

The distinct SMILES notation of CAS 62826-16-8 (O=C1OC(CN1)CC=2C=CC=CC2F) versus the para-fluoro isomer (O=C1OC(CN1)CC2=CC=C(F)C=C2) provides an unambiguous structural identifier for chemical inventory systems, electronic laboratory notebooks, and virtual compound libraries [1][2]. For organizations maintaining screening collections of oxazolidinone derivatives, registering the ortho-fluoro compound under its correct SMILES and CAS number is essential for accurate structure-searchable database queries and computational SAR modeling. The ortho- vs. para-fluoro distinction generates different molecular descriptors (topological polar surface area, dipole moment, conformational profiles) that affect docking scores and pharmacophore matching in virtual screening campaigns. Procurement documentation that includes both the CAS number and the verified SMILES string provides an orthogonal quality assurance check against isomer misassignment in compound management workflows.

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